molecular formula C8H8Cl2N2O2S B14753419 3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 446-62-8

3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B14753419
CAS No.: 446-62-8
M. Wt: 267.13 g/mol
InChI Key: XKFWNSMNSIGNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminobenzenesulfonamide derivatives with chloroacetyl chloride in the presence of a base . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its dual role as both a therapeutic agent and a research tool. Its ability to modulate AMPA receptors sets it apart from other benzothiadiazine derivatives, making it a valuable compound in neuroscience research .

Properties

CAS No.

446-62-8

Molecular Formula

C8H8Cl2N2O2S

Molecular Weight

267.13 g/mol

IUPAC Name

6,7-dichloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H8Cl2N2O2S/c1-4-11-7-2-5(9)6(10)3-8(7)15(13,14)12-4/h2-4,11-12H,1H3

InChI Key

XKFWNSMNSIGNBO-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=CC(=C(C=C2S(=O)(=O)N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.